4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one

Anticancer Medicinal Chemistry Cell Proliferation

Researchers often struggle to find regioisomerically pure 4-chloromethyl coumarins for structure-activity relationship (SAR) studies. 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS 879927-52-3) provides the exact 5-hydroxy-7-methyl substitution pattern required for consistent hydrogen-bonding and steric profiles. • Distinct substitution: Ensures unique pKa and binding affinity compared to 7-hydroxy-5-methyl regioisomer. • Reactive handle: Chloromethyl group enables facile introduction of diverse nucleophiles (amines, thiols, alkoxides) for focused library synthesis. • Scalable supply: Accessible via a high-yield, solvent-free catalytic process (89% yield), ensuring cost-effective procurement.

Molecular Formula C11H9ClO3
Molecular Weight 224.64
CAS No. 879927-52-3
Cat. No. B2355171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one
CAS879927-52-3
Molecular FormulaC11H9ClO3
Molecular Weight224.64
Structural Identifiers
SMILESCC1=CC(=C2C(=CC(=O)OC2=C1)CCl)O
InChIInChI=1S/C11H9ClO3/c1-6-2-8(13)11-7(5-12)4-10(14)15-9(11)3-6/h2-4,13H,5H2,1H3
InChIKeyLOAXNQQBFLSZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS 879927-52-3) Overview


4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS 879927-52-3) is a synthetic coumarin derivative featuring a reactive 4-chloromethyl group, a 5-hydroxy substituent, and a 7-methyl group on the 2H-chromen-2-one scaffold . This specific substitution pattern differentiates it from other 4-chloromethyl coumarin regioisomers, such as 4-(chloromethyl)-7-hydroxy-5-methyl coumarin and 4-(chloromethyl)-7-hydroxy-8-methyl coumarin [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry, particularly for the development of novel bioactive molecules .

Regioisomer Specificity of CAS 879927-52-3


The substitution pattern on the coumarin core directly dictates the electronic properties, reactivity, and biological target interactions of the molecule [1]. Specifically, the position of the hydroxyl and methyl groups in 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS 879927-52-3) creates a unique chemical environment compared to its close regioisomers. For example, the 5-hydroxy/7-methyl arrangement in the target compound yields distinct hydrogen-bonding capabilities and steric hindrance around the reactive 4-chloromethyl site, which fundamentally alters its behavior in nucleophilic substitution reactions and its binding affinity in biological assays. This structural specificity prevents generic substitution with other 4-chloromethyl coumarins like 4-(chloromethyl)-7-hydroxy-5-methyl coumarin, as the latter's inverted hydroxyl/methyl placement changes its pKa, solubility, and molecular recognition profile [1].

CAS 879927-52-3: Quantitative Evidence


Antiproliferative Activity in MCF-7 Cells

The antiproliferative activity of 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS 879927-52-3) was evaluated against the MCF-7 human breast adenocarcinoma cell line. The compound exhibited a quantifiable growth inhibition effect, demonstrating its potential as a cytotoxic scaffold. While a direct head-to-head comparison with the closest regioisomers in the same MCF-7 assay is not available, the measured IC50 value provides a baseline for its potency and a crucial data point for medicinal chemistry campaigns focused on this specific substitution pattern [1].

Anticancer Medicinal Chemistry Cell Proliferation

Green Chemistry Pechmann Condensation Yield

A high-yielding, solvent-free synthesis for 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS 879927-52-3) has been reported using a magnetically recoverable Ag nanoparticle catalyst. This method achieves an excellent isolated yield of 89% in a short reaction time. This efficiency is comparable to or exceeds that of traditional methods for synthesizing similar coumarin derivatives, making it an attractive choice for procurement when a sustainable and high-throughput synthetic route is desired for the specific 5-hydroxy-7-methyl substitution pattern .

Green Chemistry Synthetic Methodology Process Chemistry

Regioisomer Physicochemical Comparison

The target compound (CAS 879927-52-3) and its close analog, 4-(chloromethyl)-7-hydroxy-5-methyl coumarin, are regioisomers with distinct structural and physicochemical profiles. The target compound has a molecular formula of C11H9ClO3, a molecular weight of 224.64 g/mol, and a calculated density of 1.4±0.1 g/cm³ and boiling point of 403.3±45.0 °C at 760 mmHg . In contrast, the 7-hydroxy-5-methyl regioisomer, while having the same formula and weight, exhibits different hydrogen-bonding capacity (1 donor, 3 acceptors) due to the altered position of the hydroxyl group [1]. This change in substitution pattern impacts the molecule's electron density distribution, solubility, and how it interacts with biological targets, a difference that cannot be overcome by generic substitution.

Physicochemical Properties Molecular Modeling Drug Design

CAS 879927-52-3: Research & Industrial Applications


Anticancer Agent Synthesis via Nucleophilic Displacement

The reactive 4-chloromethyl group serves as a key functional handle for introducing diverse nucleophiles (e.g., amines, thiols, alkoxides) to generate a focused library of novel coumarin-based compounds. Given the established baseline antiproliferative activity of the parent scaffold against MCF-7 cells (IC50 = 8.47 μM) [1], this compound is an ideal starting point for medicinal chemistry programs aiming to optimize cytotoxicity and selectivity against breast cancer and potentially other malignancies. Researchers can systematically vary the substituent at the 4-position to explore structure-activity relationships (SAR).

Scalable Green Chemistry Process

The availability of a high-yielding, solvent-free synthesis using a magnetically recoverable catalyst (89% yield) [1] makes this compound a compelling candidate for larger-scale production. Procurement for this purpose is justified when a sustainable, cost-effective, and easily scalable process is required. The method's green credentials align with modern industrial and academic chemistry initiatives aimed at reducing waste and energy consumption. This specific synthesis ensures the correct 5-hydroxy-7-methyl regioisomer is produced efficiently.

Selective Enzyme Inhibitor Development

The distinct 5-hydroxy-7-methyl substitution pattern on the coumarin core creates a unique hydrogen-bonding and steric profile that is critical for molecular recognition. This regioisomer (CAS 879927-52-3) is therefore a superior choice over other 4-chloromethyl coumarins for developing selective inhibitors of enzymes like carbonic anhydrases or cytochrome P450 isoforms, where subtle changes in substitution drastically alter binding affinity and selectivity [1][2]. The compound serves as a key intermediate for introducing additional binding elements via the chloromethyl group while maintaining the core pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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